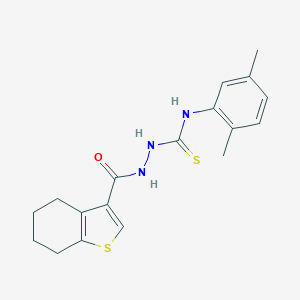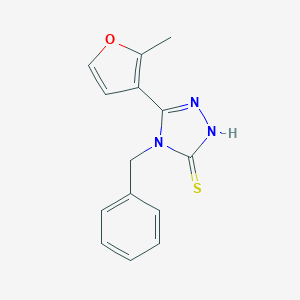![molecular formula C17H15ClN6O5S B456562 2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE](/img/structure/B456562.png)
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a dihydroxypropylsulfanyl group, a nitrophenyl group, and a tetraazolyl group attached to a benzamide backbone.
Vorbereitungsmethoden
The synthesis of 2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzamide Backbone: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of the Chloro Group: Chlorination of the benzamide core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dihydroxypropylsulfanyl Group: This step involves the reaction of the chlorinated benzamide with a dihydroxypropylthiol compound under basic conditions.
Formation of the Tetraazolyl Group: The final step involves the cyclization of an appropriate precursor to form the tetraazolyl ring, which is then attached to the benzamide core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The dihydroxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)BENZAMIDE include:
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}ACETAMIDE: This compound has a similar structure but lacks the tetraazolyl group, which may affect its reactivity and biological activity.
2-CHLORO-N-{3-[(2,3-DIHYDROXYPROPYL)SULFANYL]-5-NITROPHENYL}-5-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETAMIDE: This compound has a similar structure but with an acetamide group instead of a benzamide group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H15ClN6O5S |
|---|---|
Molekulargewicht |
450.9g/mol |
IUPAC-Name |
2-chloro-N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H15ClN6O5S/c18-16-2-1-11(23-9-19-21-22-23)6-15(16)17(27)20-10-3-12(24(28)29)5-14(4-10)30-8-13(26)7-25/h1-6,9,13,25-26H,7-8H2,(H,20,27) |
InChI-Schlüssel |
LIPZBKDXVRKSSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=CC(=CC(=C3)SCC(CO)O)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NC3=CC(=CC(=C3)SCC(CO)O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){3-(4-MORPHOLINOPHENYL)-7-[(E)-1-(4-MORPHOLINOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456484.png)
![1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]-4-METHYLPIPERIDINE](/img/structure/B456485.png)
![N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]furan-2-carboxamide](/img/structure/B456487.png)

![{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}(4-METHYL-1,3-THIAZOL-5-YL)METHANONE](/img/structure/B456492.png)
![N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]-4-methoxybenzamide](/img/structure/B456494.png)
![4-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide](/img/structure/B456495.png)
![N-(2,5-dimethoxyphenyl)-5-(5-ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456496.png)
![5-(5-Chloro-2-thienyl)-2-[(4-{[5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,4-diazepan-1-yl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456497.png)
![4-[(4-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456498.png)

![4-[(2-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456500.png)
![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B456501.png)
![1-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B456502.png)
